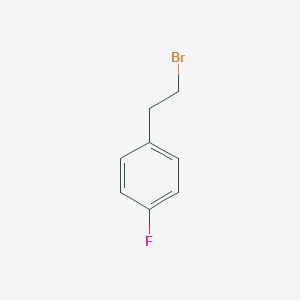

1-(2-Bromoethyl)-4-fluorobenzene

Overview

Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves multiple steps, including diazotization, bromination, and radical bromination reactions. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene have been synthesized through processes that start from dimethylbenzenamine or p-xylene, respectively, undergoing nitration, reduction, diazotization, and bromination steps (Guo Zhi-an, 2009); (Song Yan-min, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Bromoethyl)-4-fluorobenzene has been elucidated through techniques such as X-ray crystallography, demonstrating the influence of substituents on the benzene ring's geometry. For example, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile revealed intramolecular hydrogen bonding and the effect of substituents on molecular packing (S. Özbey et al., 2004).

Chemical Reactions and Properties

The reactivity of bromo-fluorobenzene derivatives with organostannanes in palladium-promoted cross-coupling reactions highlights the versatility of these compounds in forming highly functionalized molecules (T. Forngren et al., 1998).

Physical Properties Analysis

The study of related compounds, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, through spectroscopy techniques like FT-IR, FT-Raman, and UV, provides insight into their physical properties. These studies include molecular geometry, vibrational frequencies, and electronic properties analysis, contributing to a comprehensive understanding of such compounds' physical characteristics (D. Mahadevan et al., 2011).

Chemical Properties Analysis

The electrochemical fluorination of aromatic compounds, including halobenzenes, showcases the chemical properties of bromo-fluorobenzene derivatives. This process involves a series of reactions that result in various fluorinated products, demonstrating the compounds' reactivity and potential for generating diverse molecular structures (Hirohide Horio et al., 1996).

Scientific Research Applications

1. Electrochemical Bromofunctionalization of Alkenes

- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

2. Synthesis of Fluorinated Ionic Liquids

- Application Summary: The title compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol as a versatile precursor for ionic liquids (ILs) .

- Results or Outcomes: The preparation of fluorinated ionic liquids has been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but has shown remarkable properties, leaving the pursuit of such novel systems worthwhile .

3. Applications in Pharmaceutical Synthesis

- Application Summary: (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics .

- Methods of Application: The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .

- Results or Outcomes: The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .

4. Synthesis of Complex Organic Molecules

- Application Summary: (2-Bromoethyl)benzene is utilized across multiple sectors, serving as a building block for synthesizing complex organic molecules . Additionally, (2-Bromoethyl)benzene acts as an intermediate in industrial processes and plays a crucial role in research settings where exploration of organic reactions and mechanisms is undertaken .

- Methods of Application: The specific methods of application can vary widely depending on the specific organic molecule being synthesized .

- Results or Outcomes: Due to its balanced reactivity and stability, (2-Bromoethyl)benzene has become an indispensable asset in the repertoire of tools available to organic chemists .

5. Synthesis of Fluorinated Ionic Liquids

- Application Summary: The title compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol as a versatile precursor for ionic liquids (ILs) .

- Results or Outcomes: The preparation of fluorinated ionic liquids has been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but has shown remarkable properties, leaving the pursuit of such novel systems worthwhile .

6. Applications in Solvents

- Application Summary: Bromoethyl compounds, including 1-(2-Bromoethyl)-4-fluorobenzene, are used in the production of solvents . These solvents are used in a variety of industrial applications, including cleaning, degreasing, and as carriers for paints and coatings .

- Methods of Application: The specific methods of application can vary widely depending on the specific solvent being produced .

- Results or Outcomes: The resulting solvents have a wide range of uses in various industries, demonstrating the versatility of bromoethyl compounds .

Safety And Hazards

properties

IUPAC Name |

1-(2-bromoethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRUNCJXOVYWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341450 | |

| Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-4-fluorobenzene | |

CAS RN |

332-42-3 | |

| Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)